gamma-Secretase modulator 1
Description
Contextualizing Alzheimer's Disease Pathogenesis and Amyloid-Beta Dysregulation
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the deterioration of memory, cognitive function, and behavior. benthamdirect.commdpi.com The pathology of AD is marked by two primary hallmarks: the formation of extracellular senile plaques composed of aggregated amyloid-beta (Aβ) peptides and the development of intracellular neurofibrillary tangles. nih.govrupress.orgrsc.org
The amyloid cascade hypothesis, a leading theory in AD research for over two decades, posits that the accumulation and deposition of Aβ in the brain is the primary event that initiates a cascade of pathological events, including synaptic dysfunction, neuroinflammation, and neuronal loss. rupress.orgfrontiersin.orgnih.govportlandpress.com Aβ peptides are generated from the sequential cleavage of a larger transmembrane protein called the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. benthamdirect.commdpi.comrupress.org
The γ-secretase complex, which includes presenilin (PS1 or PS2) as its catalytic core, cleaves APP at several sites, producing Aβ peptides of varying lengths. nih.govnih.gov While the most common form is Aβ40, the Aβ42 variant is considered more neurotoxic due to its higher propensity to aggregate and form the core of amyloid plaques. rupress.orgportlandpress.com In AD, there is a dysregulation in Aβ production, often leading to an increased ratio of Aβ42 to Aβ40, which is considered a critical factor in disease pathogenesis. nih.govrupress.orgportlandpress.com This is supported by genetic evidence, where mutations in the genes for APP, PS1, and PS2, which cause early-onset familial Alzheimer's disease (FAD), consistently alter APP processing to increase the Aβ42/Aβ40 ratio. frontiersin.orgnih.gov
Evolution of Therapeutic Strategies Targeting Gamma-Secretase Activity
Given the central role of γ-secretase in producing Aβ peptides, it became a prime therapeutic target. benthamdirect.comnih.gov The initial and most direct strategy was the development of γ-secretase inhibitors (GSIs). frontiersin.orgijbs.com These compounds were designed to block the enzymatic activity of γ-secretase, thereby reducing the production of all Aβ peptides.
Several GSIs, such as Semagacestat and Avagacestat, advanced to clinical trials. frontiersin.orgembopress.org However, these trials were ultimately unsuccessful and had to be terminated. frontiersin.orgrupress.org The primary issue with GSIs was a lack of substrate specificity. rsc.orgijbs.com The γ-secretase complex is responsible for cleaving numerous other type-1 transmembrane proteins, with over 50 substrates identified, including the Notch receptor. nih.govnih.gov Notch signaling is vital for cell-to-cell communication and regulates numerous cellular processes. The indiscriminate inhibition of γ-secretase by GSIs disrupted Notch processing, leading to significant mechanism-based side effects, which in some trials included a worsening of cognitive functions. nih.govrupress.orgacs.org
Similarly, strategies targeting the β-secretase enzyme (BACE1) with inhibitors also faced setbacks in late-stage clinical trials, which were halted due to a combination of adverse events and a lack of clinical efficacy, despite successfully lowering Aβ levels in the cerebrospinal fluid. rupress.orgnih.gov These failures underscored the necessity for a more nuanced therapeutic approach that could selectively target the pathogenic aspect of γ-secretase cleavage without disrupting its essential physiological functions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-16-14-28(15-25-16)20-12-11-18(13-21(20)29-2)26-24-27-23-19(9-6-10-22(23)30-24)17-7-4-3-5-8-17/h3-5,7-8,11-15,19H,6,9-10H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSGAZRYSCNFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655321 | |
| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172637-87-4 | |
| Record name | N-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-4-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into Gamma Secretase Modulator Action
Allosteric Modulation of the Gamma-Secretase Complex
Interaction with Presenilin Subunits and Conformational Dynamics
The primary target for gamma-secretase modulators within the intricate four-protein γ-secretase complex is the presenilin (PSEN) subunit, which serves as the catalytic core of the enzyme. nih.govbiorxiv.org Photoaffinity labeling studies and mutational analyses have confirmed that GSMs bind directly to PSEN, specifically to pockets within the N-terminal fragment (NTF) of the protein. pnas.orgnih.gov This binding event occurs at an allosteric site, separate from the catalytic aspartate residues responsible for proteolytic cleavage. pnas.orgscbt.com
The interaction of a GSM with presenilin triggers subtle yet significant conformational changes that ripple through the enzyme complex. nih.govjneurosci.org Molecular dynamics simulations and experimental data suggest that γ-secretase exists in an ensemble of different conformations (e.g., open, semi-open, and closed states). nih.govresearchgate.net GSM binding is thought to stabilize a particular conformation. nih.gov This induced fit alters the dynamic landscape of the enzyme, particularly affecting the structure of the catalytic center and the substrate-binding pocket. pnas.orgplos.org These structural rearrangements are crucial for the subsequent modulation of the enzyme's cleavage activity. jneurosci.orgplos.org
Distinction from Pan-Gamma-Secretase Inhibition
Gamma-secretase modulators (GSMs) represent a sophisticated therapeutic avenue that is mechanistically distinct from that of pan-gamma-secretase inhibitors (GSIs). While both compound classes target the gamma-secretase enzyme complex, their interactions and subsequent biological outcomes differ significantly. This is most evident in their effects on the Notch signaling pathway and the processing of the amyloid precursor protein (APP).
Differential Impact on Notch Signaling Pathway (Notch Sparing)
A defining characteristic of gamma-secretase modulators, including GSM-1, is their ability to selectively alter the cleavage of the amyloid precursor protein while largely sparing the proteolytic processing of the Notch receptor. This "Notch-sparing" quality is of critical importance, as the Notch signaling pathway is integral to regulating essential cellular processes such as differentiation, proliferation, and cell fate decisions across various tissues.
In contrast, pan-gamma-secretase inhibitors act by broadly blocking the catalytic activity of the gamma-secretase complex. This indiscriminate inhibition halts the processing of all gamma-secretase substrates, including Notch. The resulting disruption of Notch signaling is a major liability, leading to significant mechanism-based toxicities, particularly in the gastrointestinal tract where Notch plays a vital role in maintaining tissue homeostasis.
The molecular basis for this selectivity appears to lie in the distinct binding mechanisms of modulators versus inhibitors. It is proposed that GSMs bind to an allosteric site on the gamma-secretase complex, rather than the active site targeted by many GSIs. This allosteric interaction with gamma-secretase, specifically with its presenilin (PSEN) subunit, is thought to induce a subtle conformational change. This change alters how the APP substrate docks with the enzyme, leading to a shift in the cleavage site that favors the production of shorter, less aggregation-prone amyloid-beta (Aβ) peptides over the highly amyloidogenic Aβ42 species. Crucially, this modulation does not prevent the cleavage of the Notch receptor, thereby preserving its vital signaling functions.
The following table summarizes the key distinctions between these two classes of compounds regarding Notch signaling.
| Feature | Gamma-Secretase Modulators (GSMs) | Pan-Gamma-Secretase Inhibitors (GSIs) |
| Primary Mechanism | Allosteric modulation of the enzyme complex. | Typically active-site inhibition. |
| Effect on Notch Cleavage | Notch processing is largely preserved ("Notch-sparing"). | Notch processing is inhibited. |
| Impact on Notch Signaling | Minimal disruption of the signaling pathway. | Significant disruption leading to toxicities. |
Discovery and Structural Origins of Gamma Secretase Modulator 1 Compound 1 / Spi 014
Identification from Natural Product Extracts
The journey to identify Compound 1 began with the screening of a comprehensive library of synthetic compounds and natural product extracts. nih.govacs.org This screening aimed to find substances that could modulate the processing of the amyloid precursor protein (APP) to decrease the ratio of the toxic amyloid-beta 42 (Aβ42) peptide relative to the less harmful Aβ40. nih.govacs.org A promising candidate emerged from an extract of the black cohosh plant, Actaea racemosa (also known as Cimicifuga racemosa). nih.govacs.orgmdpi.com
This particular extract demonstrated a robust and selective effect in lowering the Aβ42 to Aβ40 ratio in cell-based assays. nih.gov To isolate the active component, researchers employed a technique called bioassay-guided fractionation. nih.govacs.orgnih.gov This process involves systematically separating the extract into different fractions and testing each for the desired biological activity. Through a combination of normal-phase and reverse-phase chromatography, the active compound, a novel triterpene monoglycoside, was successfully isolated and designated as Compound 1. nih.govacs.orgnih.gov
Initial Characterization of Compound 1 as a Novel Triterpene Monoglycoside
Compound 1, also identified as SPI-014, was characterized as a new triterpene monoglycoside. nih.govacs.orgnih.gov Its chemical structure was determined to be 24(S)-O-acetylhydroshengmanol (Δ-16,17)-enol ether-3-O-β-D-xylopyranoside. mdpi.com Triterpenes are a large and diverse class of organic compounds derived from a 30-carbon precursor, and glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond.
Preliminary Structure-Activity Relationship (SAR) Investigations of Compound 1 and Related Semisynthetic Derivatives
Following the isolation and initial characterization of Compound 1, researchers initiated preliminary structure-activity relationship (SAR) studies to understand which parts of the molecule are crucial for its activity. mdpi.comnih.gov These investigations are vital for optimizing the compound's properties and developing more effective derivatives.
During the fractionation of the Actaea racemosa extract, other related compounds were also isolated and tested. nih.gov For instance, actein, a major component of black cohosh, did not show any Aβ42-lowering activity in the assays. nih.gov Similarly, the cimigenols cimigenol-3-O-beta-d-xylopyranoside and cimigenol-3-O-alpha-d-arabinopyranoside were found to be inactive. nih.gov Interestingly, a significant portion of the modulatory activity was found to co-fractionate with a known compound, 24-O-acetylhydroshengmanol 3-O-beta-d-xylopyranoside. nih.gov
The initial SAR studies on Compound 1 highlighted that both the sugar moiety at the C3 position and the acetate (B1210297) group at the C24 position were metabolic liabilities, meaning they were quickly broken down in the body. researchgate.netnih.gov This rapid metabolism limited the therapeutic potential of the original compound. researchgate.net Consequently, an extensive medicinal chemistry program was launched to create semisynthetic derivatives. mdpi.com This effort focused on replacing the unstable sugar and acetate groups with more stable alternatives to improve the compound's drug-like properties. mdpi.comnih.gov These modifications led to the development of new compounds, such as SPI-1865, with the aim of overcoming the metabolic and physicochemical challenges presented by the parent molecule, Compound 1. mdpi.comnih.gov
**Table 1: Bioactivity of Compounds from *Actaea racemosa***
| Compound | Target | Activity | IC50 |
|---|---|---|---|
| Compound 1 (SPI-014) | Aβ42 Reduction | Active | 100 nM nih.govnih.gov |
| Compound 1 (SPI-014) | Aβ40 Reduction | Active | 6.3 μM nih.govnih.gov |
| Actein | Aβ42 Reduction | Inactive | N/A nih.gov |
| Cimigenol-3-O-beta-d-xylopyranoside | Aβ42 Reduction | Inactive | N/A nih.gov |
| Cimigenol-3-O-alpha-d-arabinopyranoside | Aβ42 Reduction | Inactive | N/A nih.gov |
| 24-O-acetylhydroshengmanol 3-O-beta-d-xylopyranoside | Aβ42 Reduction | Active | N/A nih.gov |
Comparative Analysis of Gamma Secretase Modulator Generations and Chemotypes
First-Generation GSMs (e.g., Non-Steroidal Anti-Inflammatory Drug (NSAID)-derived) and Proposed Substrate-Targeting Mechanisms
The initial discovery of gamma-secretase modulators (GSMs) emerged from epidemiological observations of a reduced prevalence of Alzheimer's disease in users of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com This led to the identification of a subset of NSAIDs, including ibuprofen, indomethacin, and sulindac (B1681787) sulfide (B99878), as the first generation of GSMs. d-nb.info These compounds were found to selectively decrease the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) peptide while concurrently increasing the levels of the shorter, less pathogenic Aβ38 isoform. mdpi.comd-nb.info A crucial characteristic of these first-generation GSMs is that their modulatory effect on γ-secretase is independent of their cyclooxygenase (COX) inhibitory activity. d-nb.info
However, this initial generation of NSAID-derived GSMs is characterized by low potency, with half-maximal inhibitory concentrations (IC50) for Aβ42 reduction often exceeding 10 μM, and poor penetration of the blood-brain barrier. nih.gov For instance, Tarenflurbil (B1684577) (R-flurbiprofen), the R-enantiomer of flurbiprofen (B1673479) with reduced COX-1 inhibition, has an Aβ42 IC50 of approximately 200–300 μM. mdpi.comd-nb.info
The precise mechanism of action for first-generation GSMs has been a subject of investigation, with a prominent hypothesis centering on a substrate-targeting mechanism. nih.gov Evidence suggests that these NSAID-like GSMs may directly interact with the amyloid precursor protein (APP), the substrate for γ-secretase. nih.govnih.gov Specifically, studies have indicated that these modulators bind to the C-terminal fragment of APP (APP-CTF), also known as C99. nih.govnih.gov This interaction is thought to occur within the amyloid-β region of the substrate, specifically between residues 28-36. nih.gov By binding to the substrate, these GSMs are proposed to induce a conformational change that alters how γ-secretase accesses and cleaves it, thereby shifting the cleavage site to favor the production of shorter Aβ peptides like Aβ38. nih.govfrontiersin.org This substrate-centric model provides a mechanistic link between the observed alteration in Aβ42 production and the chemical properties of these early modulators. nih.gov
Second-Generation GSMs (e.g., Carboxylic Acid, Heterocyclic, Natural Product-Derived)
To overcome the limitations of low potency and unfavorable pharmacokinetic properties of the first-generation compounds, extensive research efforts were directed towards developing second-generation GSMs. nih.govacs.org These newer modulators exhibit significantly improved potency, with many showing activity in the nanomolar range, and better brain permeability. plos.org Second-generation GSMs can be broadly categorized into several chemotypes, including NSAID-derived carboxylic acid analogues, non-NSAID-derived heterocyclic compounds, and natural product-derived GSMs. nih.govrsc.org
The development of carboxylic acid GSMs often involved structural modifications of the original NSAID scaffolds. d-nb.info For example, substitution of the core aryl ring with a piperidine (B6355638) ring led to a series of potent piperidine acetic acid GSMs. d-nb.info The heterocyclic class of GSMs represents a departure from the NSAID template and includes compounds based on structures like aryl imidazole. nih.gov Natural product-derived GSMs represent another avenue of discovery for novel modulatory agents. rsc.org
Distinct Binding Sites within the Gamma-Secretase Complex (e.g., Presenilin)
A key distinction of second-generation GSMs from their predecessors is their primary target. nih.gov While first-generation compounds are thought to act on the substrate, compelling evidence from photoaffinity labeling and competition binding studies has demonstrated that second-generation GSMs, including both carboxylic acid and heterocyclic types, directly bind to the γ-secretase complex itself. acs.orgnih.govresearchgate.net
Specifically, these advanced modulators have been shown to target presenilin (PSEN), the catalytic subunit of the γ-secretase complex. plos.orgnih.govembopress.org Photoaffinity probes based on potent acidic GSMs have been shown to specifically label the N-terminal fragment (NTF) of presenilin in living cells, with no labeling observed for APP or other γ-secretase subunits. plos.org Further studies have confirmed that both piperidine acetic acid-based and imidazole-based GSMs bind to the PSEN-NTF. embopress.org
Interestingly, different classes of second-generation GSMs appear to have distinct allosteric binding sites on presenilin. nih.govresearchgate.net Radioligand binding and cellular cross-competition experiments have revealed a competitive relationship between certain second-generation GSMs (like AstraZeneca's AZ GSMs and E2012), suggesting they share or overlap in their binding sites. nih.gov However, these same compounds show a noncompetitive interaction with first-generation NSAID GSMs, providing further pharmacological evidence for different mechanisms of action and binding locations. nih.gov The binding of these modulators to allosteric sites on presenilin is thought to induce a conformational change in the enzyme, which in turn alters its processivity. nih.govembopress.org
Emergent Gamma-Secretase Allosteric Stabilizers (GSAS) and Their Pharmacological Properties
Recently, a new conceptual framework has been proposed for a class of compounds termed gamma-secretase allosteric stabilizers (GSAS). nih.gov This term aims to distinguish these molecules from the broader, more heterogeneous class of GSMs by focusing on a more specific mechanism of action. nih.govscienceopen.com The development of GSAS is informed by the understanding that many familial Alzheimer's disease mutations in presenilin lead to the generation of longer, more aggregation-prone Aβ peptides. nih.gov
The pharmacological goal of a GSAS is to act in a manner opposite to these pathogenic mutations. nih.gov They are proposed to stabilize the interaction between the γ-secretase enzyme and its substrate (the proteinase-substrate complex). nih.gov This stabilization is thought to enhance the processivity of the enzyme, meaning it performs more successive cleavages on the substrate before releasing the final Aβ peptide. nih.gov The result is a shift in the Aβ profile away from longer, pathogenic peptides towards the production of shorter, less harmful forms. nih.gov
Therapeutic Potential and Translational Research
Strategic Application in Alzheimer's Disease Prevention and Treatment
Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease (AD) by targeting the foundational pathology of the disease. Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to side effects by affecting other necessary cellular pathways, GSMs allosterically modulate the enzyme. rupress.orgnih.govnih.gov This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less aggregation-prone amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while reducing the levels of the highly amyloidogenic Aβ42. rupress.orgnih.govnih.govfrontiersin.orgnih.gov
Preclinical studies using various animal models have demonstrated the efficacy of GSMs in mitigating amyloid pathology. For instance, a potent GSM, referred to as compound 2 in one study, showed robust, dose-dependent reductions in brain Aβ42 levels in mice and rats. researchgate.net Chronic treatment of APP/PS1 transgenic mice with this GSM led to significant decreases in both soluble and insoluble Aβ42 in the brain. researchgate.net This reduction in amyloidogenic peptides is hypothesized to prevent the cascade of events leading to plaque formation, neuroinflammation, and ultimately, neuronal death. nih.gov
The potential for cognitive benefit stems directly from this impact on amyloid pathology. While early-stage amyloid accumulation may not directly correlate with severe cognitive deficits, it is a critical initiating event. jneurosci.org By reducing the production of toxic Aβ species, GSMs may help preserve synaptic function and prevent the widespread neurodegeneration that underlies cognitive decline. rupress.orgmdpi.com In a transgenic mouse model, the GSM EVP-0015962 improved cognitive function after a single dose that resulted in a 50% decrease in Aβ42. scienceopen.com However, it is important to note that the link between reducing amyloid pathology and improving cognition is complex, and the timing of intervention is crucial. rupress.org
Table 1: Preclinical Efficacy of a Gamma-Secretase Modulator (Compound 2) on Brain Aβ Levels
| Animal Model | Treatment Duration | Effect on Brain Aβ42 | Effect on Brain Aβ40 | Effect on Brain Aβ38 | Reference |
|---|---|---|---|---|---|
| C57BL/6J Mice | Single Dose (10 mg/kg) | Significant Reduction | Significant Reduction | Not Reported | researchgate.net |
| APP/PS1 Mice | 3 Months (from 3 to 6 months of age) | Significant Reduction | Significant Reduction | Significant Increase | researchgate.net |
| APP/PS1 Mice | 3 Months (from 6 to 9 months of age) | Significant Reduction | Significant Reduction | Significant Increase | researchgate.net |
The therapeutic paradigm for gamma-secretase modulators (GSMs) is increasingly focused on early intervention as a strategy for disease modification in Alzheimer's disease (AD). rupress.orgnih.gov The rationale for this approach is grounded in the understanding that the pathological cascade of AD begins decades before the onset of clinical symptoms. nih.gov Amyloid-beta (Aβ) plaque accumulation is an early and initiating event in this process. rupress.orgnih.gov
Intervening during the preclinical or prodromal stages of AD, before significant neurodegeneration and cognitive decline have occurred, offers the greatest potential for altering the course of the disease. rupress.org GSMs are considered particularly well-suited for this paradigm due to their mechanism of action, which targets the production of amyloidogenic Aβ peptides. nih.govresearchgate.net By reducing the formation of Aβ42 from the outset, GSMs could potentially prevent or significantly delay the onset of amyloid pathology. rupress.orgnih.govnih.gov
This strategy of early and preventative treatment is supported by the failures of anti-amyloid agents in patients with symptomatic AD, where the neurodegenerative process is already well-established. rupress.org A potent GSM has been developed specifically with the goal of primary prevention in cases of early-onset familial Alzheimer's disease (EOFAD). rupress.orgnih.govnih.gov Preclinical studies with this GSM in a transgenic mouse model demonstrated its efficacy in both primary and secondary prevention scenarios. nih.govresearchgate.net The use of GSMs in at-risk populations, such as individuals with specific genetic predispositions like APOE4 carriers, is a key area of translational research. researchgate.net
Impact on Amyloid Pathology and Potential for Cognitive Benefit
Potential in Other Disease Contexts Modulated by Gamma-Secretase Activity
The therapeutic potential of gamma-secretase modulation extends beyond Alzheimer's disease, primarily due to the enzyme's role in processing other substrates, most notably the Notch receptor. nih.gov Dysregulation of Notch signaling is implicated in a variety of diseases, including several types of cancer.
The Notch signaling pathway is a critical regulator of cell fate, proliferation, and differentiation, and its aberrant activation is a driver in many cancers. nih.govnih.govmdpi.com Gamma-secretase is essential for the final cleavage step that releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target genes. nih.govembopress.org By inhibiting this cleavage, gamma-secretase inhibitors (GSIs) can block Notch signaling and have shown anti-tumor effects in preclinical models of various cancers, including breast cancer, leukemia, and colon cancer. nih.govnih.govmdpi.comaacrjournals.org
GSIs have been investigated for their potential to induce apoptosis, reduce the self-renewal of cancer stem cells, and sensitize cancer cells to chemotherapy. nih.govmdpi.comaacrjournals.org For example, the GSI PF-03084014 has been evaluated in clinical trials for advanced solid tumors and has been shown to decrease tumor cell migration and self-renewal in vitro. nih.gov In colon cancer cells, GSIs have been found to block the activation of the Notch-1 signaling pathway induced by chemotherapy, thereby enhancing the cancer cells' sensitivity to the treatment. aacrjournals.org
However, the clinical application of GSIs has been hampered by toxicity, particularly in the gastrointestinal tract, which is also related to Notch inhibition. nih.govnih.gov This has led to interest in developing Notch-sparing GSIs or gamma-secretase modulators (GSMs) that can selectively target Notch signaling in cancer cells without causing systemic toxicity. nih.govnih.gov
Table 2: Examples of Gamma-Secretase Inhibitors and their Preclinical/Clinical Anti-Cancer Activity
| Compound/Inhibitor | Cancer Type | Mechanism of Action | Observed Effects | Reference |
|---|---|---|---|---|
| PF-03084014 | Advanced Breast Cancer, Solid Tumors | Inhibition of Notch signaling | Decreased tumor cell migration and self-renewal | nih.gov |
| GSI-I and LY-411,575 | Kaposi Sarcoma | Induction of apoptosis via Notch inhibition | Induced apoptosis in vitro and in vivo | nih.gov |
| Not specified | Colon Cancer | Inhibition of Notch-1 signaling | Enhanced chemosensitivity to oxaliplatin | aacrjournals.org |
| Not specified | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Inhibition of Notch signaling | Suppression of T-cell ALL line growth, leading to apoptosis | aacrjournals.org |
Recent research has highlighted the immunomodulatory potential of certain gamma-secretase modulators (GSMs), particularly those derived from non-steroidal anti-inflammatory drugs (NSAIDs) like Sulindac (B1681787) sulfide (B99878). nih.govnih.gov This has opened up possibilities for their use in combination with immunotherapies for cancer.
In the context of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer, Notch signaling is often implicated in disease progression. nih.govnih.gov While gamma-secretase inhibitors (GSIs) have shown preclinical efficacy, their potential to suppress the immune system, specifically T-cell function, is a significant drawback. nih.govresearchgate.net Sulindac sulfide, a known GSM, has been identified as a promising alternative. nih.govnih.gov
Studies have shown that Sulindac sulfide can inhibit Notch1 cleavage in TNBC cells and reduce tumor growth in mouse models. nih.govnih.gov Crucially, it does not appear to inhibit Notch cleavage in T-cells, thus avoiding the immunosuppressive effects of broader GSIs. nih.govnih.gov This selective activity makes it an attractive candidate for combination therapy. In preclinical TNBC models, the anti-tumor effects of Sulindac sulfide were significantly enhanced when combined with anti-PD-1 immunotherapy. nih.govnih.gov This suggests that GSMs like Sulindac sulfide could be used to target Notch-driven cancers without compromising the efficacy of concurrent immunotherapies. nih.gov
Challenges and Future Directions in Gamma Secretase Modulator Research
Optimization of Modulator Profile for Enhanced Therapeutic Index and Safety Margin
A primary challenge in GSM development is achieving a robust therapeutic index, which is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. For a chronic condition like Alzheimer's disease, a wide therapeutic index is paramount to ensure patient safety over long-term treatment. nih.govrupress.org
Early-generation GSMs, often derived from non-steroidal anti-inflammatory drugs (NSAIDs), suffered from low potency, requiring high doses that increased the risk of off-target effects. nih.govacs.org While second-generation GSMs have demonstrated significantly improved potency, this has often been achieved by increasing the lipophilicity (fat-solubility) of the compounds. nih.gov High lipophilicity can lead to non-specific binding, poor pharmacokinetic properties, and potential for off-target toxicity, thereby narrowing the therapeutic window. nih.gov
Future research is focused on designing GSMs that balance high potency with more favorable physicochemical properties. The goal is to develop compounds that are potent enough to effectively lower Aβ42 at clinically relevant doses while minimizing the potential for adverse effects. nih.govrupress.org This involves a multi-parameter optimization approach, considering not just potency but also selectivity, metabolic stability, and brain penetration. One promising strategy involves the strategic incorporation of heterocycles and fluorine into the molecular structure to enhance potency without excessively increasing lipophilicity. rupress.orgnih.gov
Addressing Metabolic Stability and Bioavailability (e.g., for Compound 1 and its metabolites)
For any orally administered drug to be effective, it must be well-absorbed and remain stable long enough in the body to reach its target. Metabolic stability and bioavailability are therefore critical parameters in the development of GSMs. Poor metabolic stability can lead to rapid clearance of the drug from the body, requiring more frequent or higher doses, which can in turn increase the risk of side effects. nih.govacs.org
For instance, the development of a series of pyridopyrazine-1,6-dione GSMs focused on achieving a good balance of potency, metabolic stability, and low efflux by the multidrug resistance protein (MDR), which can pump drugs out of the brain. nih.gov The lead compound from this series, PF-06442609, demonstrated a favorable pharmacokinetic profile in rodents, with robust reductions in brain Aβ42. nih.gov Similarly, the discovery of BIIB042 (10a) highlighted the successful optimization of a novel series of acid-derived GSMs to achieve good oral bioavailability and metabolic stability across multiple species, including humans. nih.govacs.org
A key challenge is that properties that enhance metabolic stability, such as increased lipophilicity, can sometimes negatively impact other desirable characteristics like solubility and safety. nih.gov Future strategies will continue to employ sophisticated medicinal chemistry techniques, such as the introduction of fluorine to block metabolically vulnerable sites, to design GSMs with optimal pharmacokinetic profiles. nih.gov
Below is a table summarizing the in vitro metabolic stability and oral bioavailability of selected gamma-secretase modulators.
| Compound | In Vitro Microsomal Stability (T1/2 min) | Oral Bioavailability (F%) | Species |
| BMS-932481 | Human: 30, Rat: 28, Mouse: 36, Dog: 11, Monkey: 27 | Rat: 98%, Dog: 85%, Monkey: 45% | Various |
| Compound 2 (from JEM paper) | - | Mouse: >95%, Rat: >95% | Mouse, Rat |
| BIIB042 (10a) | Mouse: 27%, Rat: 24%, Dog: 41%, Monkey: 25%, Human: 34% (as %Qh) | - | Various |
Data sourced from multiple preclinical studies. rupress.orgnih.govacs.org Note: T1/2 refers to half-life, a measure of how quickly the compound is metabolized. F% indicates the percentage of the drug that reaches systemic circulation after oral administration. Qh% is the percentage of hepatic extraction.
Advancements in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools that help researchers predict the potency and other properties of new compounds, thereby guiding the synthesis of more effective and safer drugs. nih.govresearchgate.net
For gamma-secretase modulators, the absence of a high-resolution crystal structure of the gamma-secretase complex for a long time made SAR and QSAR studies particularly challenging. nih.gov However, recent advancements in structural biology have provided valuable insights into how GSMs bind to the enzyme.
QSAR models have been developed for various classes of gamma-secretase inhibitors and modulators, helping to identify key molecular features responsible for their activity. nih.govnih.gov For example, a study on benzodiazepine (B76468) derivatives identified the importance of two phenyl rings and fluorine substitution for inhibitory activity. nih.gov Another study on a diverse set of 233 compounds revealed the significance of electronegative substitutions and the presence of N-substituted cyclic amines for enhancing potency. nih.gov
Future advancements in this area will likely involve the use of more sophisticated computational methods, including machine learning and artificial intelligence, to build more predictive QSAR models. researchgate.net These models, combined with an increasing amount of structural data, will enable a more precise and efficient design of novel GSMs with improved therapeutic profiles.
Strategies for Clinical Development and Overcoming Past Limitations (e.g., off-target effects of earlier compounds)
The clinical development of gamma-secretase targeting drugs has been fraught with challenges. Early γ-secretase inhibitors (GSIs) failed in clinical trials due to severe side effects, primarily attributed to their non-selective inhibition of Notch signaling, a pathway crucial for normal cellular function. d-nb.infonih.govopenaccessjournals.com This led to adverse events such as gastrointestinal toxicity and an increased risk of skin cancer. d-nb.infonih.gov
Gamma-secretase modulators were developed to overcome this limitation by selectively modulating Aβ production without affecting Notch cleavage. nih.govnih.gov However, the first-generation GSM to enter late-stage clinical trials, tarenflurbil (B1684577) (R-flurbiprofen), failed to show efficacy, likely due to its low potency and poor brain penetration. d-nb.infonih.gov
Current and future clinical development strategies are informed by these past experiences. Key strategies include:
Focus on Potency and Brain Penetration: Ensuring that new GSM candidates are sufficiently potent and can cross the blood-brain barrier in adequate concentrations to exert their therapeutic effect. tandfonline.com
Demonstration of Target Engagement: Utilizing biomarkers in early-phase clinical trials to confirm that the drug is reaching its target and modulating gamma-secretase activity as intended. springermedizin.de
Careful Patient Selection: Targeting individuals in the early stages of Alzheimer's disease, or even in the preclinical phase, as intervention is likely to be more effective before significant neurodegeneration has occurred. embopress.orgfrontiersin.org The use of genetic markers, such as APOE4 status, may also help in identifying at-risk populations who might benefit most from preventative treatment. researchgate.net
Combination Therapies: Exploring the potential of using GSMs in combination with other therapeutic agents that target different aspects of Alzheimer's pathology, such as tau aggregation or neuroinflammation. d-nb.infotandfonline.com
The recent validation of the amyloid hypothesis through successful trials of anti-Aβ antibodies has renewed optimism for Aβ-lowering strategies, including GSMs. frontiersin.orgresearchgate.net By applying the lessons learned from past failures and leveraging advancements in drug design and clinical trial methodology, the field is poised to develop safer and more effective gamma-secretase modulators for the treatment and prevention of Alzheimer's disease.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
